
Etamicastat hydrochloride
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de BIA 5-453 (clorhidrato) implica múltiples pasos, incluyendo la formación de la estructura central y la posterior funcionalización. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan públicamente. se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que involucran intermediarios que se controlan cuidadosamente para garantizar una alta pureza y rendimiento .
Métodos de Producción Industrial
La producción industrial de BIA 5-453 (clorhidrato) sigue las prácticas estándar de fabricación farmacéutica, incluyendo la síntesis a gran escala, la purificación y el control de calidad. El compuesto se produce de acuerdo con las Buenas Prácticas de Fabricación (GMP) para garantizar la coherencia y la seguridad .
Análisis De Reacciones Químicas
Tipos de Reacciones
BIA 5-453 (clorhidrato) experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones para estas reacciones generalmente se controlan para mantener la integridad del compuesto .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas desoxigenadas .
Aplicaciones Científicas De Investigación
Hypertension Treatment
Etamicastat is primarily investigated for its antihypertensive properties. Clinical studies have demonstrated its efficacy in reducing both systolic and diastolic blood pressure in hypertensive patients:
- Clinical Study Overview : A randomized, double-blind study assessed the tolerability and pharmacodynamics of etamicastat in male patients with mild to moderate hypertension. Participants received doses of 50, 100, or 200 mg for ten days. Results indicated significant reductions in blood pressure compared to placebo groups .
- Pharmacokinetics : The pharmacokinetic profile shows that etamicastat is rapidly absorbed with a half-life ranging from 19 to 28 hours. Its metabolism is primarily through N-acetylation, which affects its pharmacokinetics based on individual genetic variations (N-acetyltransferase phenotype) .
Heart Failure
Research indicates that etamicastat may also have applications in managing chronic heart failure:
- Animal Studies : In cardiomyopathic hamster models, etamicastat improved survival rates and demonstrated beneficial effects on heart function by modulating sympathetic nervous system activity .
- Mechanistic Insights : The reduction of norepinephrine not only lowers blood pressure but may also enhance renal function parameters such as renal vasodilation and diuresis .
Comparative Analysis with Other Compounds
Etamicastat's unique mechanism distinguishes it from other compounds that affect catecholamine levels. Below is a comparative table highlighting its features against similar drugs:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Disulfiram | Inhibits dopamine β-hydroxylase | Primarily used for alcohol dependence |
Bupropion | Norepinephrine-dopamine reuptake inhibitor | Antidepressant and smoking cessation aid |
Reserpine | Depletes monoamines from nerve terminals | Historically used for hypertension |
Phenelzine | Monoamine oxidase inhibitor | Used as an antidepressant |
Etamicastat's selectivity for peripheral dopamine β-hydroxylase minimizes central nervous system side effects commonly seen with broader-acting compounds .
Safety and Tolerability
Safety assessments indicate that etamicastat is well tolerated among participants in clinical trials:
- Adverse Events : Most reported adverse events were mild to moderate and resolved without complications. No serious adverse events were noted during trials involving repeated dosing .
- Cardiac Safety Profile : Studies have indicated that etamicastat does not significantly affect cardiac function or induce arrhythmias at therapeutic doses, making it a promising candidate for cardiovascular therapy .
Mecanismo De Acción
BIA 5-453 (clorhidrato) ejerce sus efectos inhibiendo la dopamina beta-hidroxilasa, una enzima responsable de convertir la dopamina en norepinefrina. Esta inhibición conduce a niveles reducidos de norepinefrina, lo que a su vez reduce la presión arterial. El compuesto se dirige selectivamente a la dopamina beta-hidroxilasa periférica, minimizando los efectos en el sistema nervioso central .
Comparación Con Compuestos Similares
Compuestos Similares
Zamicastat: Otro inhibidor de la dopamina beta-hidroxilasa con aplicaciones similares en la investigación cardiovascular.
Disulfiram: Conocido por su uso en el tratamiento de la dependencia del alcohol, también inhibe la dopamina beta-hidroxilasa, pero con diferente selectividad y efectos secundarios
Unicidad
BIA 5-453 (clorhidrato) es único debido a su alta selectividad para la dopamina beta-hidroxilasa periférica y su mecanismo de inhibición reversible. Esta selectividad reduce el riesgo de efectos secundarios en el sistema nervioso central, lo que lo convierte en un candidato prometedor para las terapias cardiovasculares .
Actividad Biológica
Etamicastat hydrochloride, a reversible inhibitor of dopamine β-hydroxylase (DBH), has garnered attention for its potential therapeutic applications in managing hypertension and heart failure. This compound works by decreasing the biosynthesis of noradrenaline, thereby modulating sympathetic nervous system activity and influencing cardiovascular parameters. This article delves into the biological activity of etamicastat, highlighting its pharmacokinetics, metabolism, and clinical efficacy based on diverse research findings.
Overview of Etamicastat
Chemical Structure and Mechanism of Action:
Etamicastat, chemically known as (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride, selectively inhibits DBH, the enzyme responsible for converting dopamine to noradrenaline in sympathetic nerves. By inhibiting this enzyme, etamicastat effectively reduces noradrenaline levels in sympathetically innervated tissues, leading to various physiological effects, including decreased blood pressure and improved renal function parameters such as diuresis and natriuresis .
Pharmacokinetics
Absorption and Distribution:
Etamicastat is rapidly absorbed following oral administration, with peak plasma concentrations (C_max) typically occurring within 1 to 3 hours post-dose. The elimination half-life ranges from 18.1 to 25.7 hours . The pharmacokinetics of etamicastat are significantly influenced by the patient's N-acetyltransferase 2 (NAT2) phenotype, which affects the rate of N-acetylation—a major metabolic pathway for this compound .
Metabolism:
The primary metabolic pathway for etamicastat involves N-acetylation to form BIA 5-961, with additional pathways including oxidative deamination and glucuronidation . Approximately 40% of the administered dose is excreted in urine as unchanged etamicastat and its metabolites .
Clinical Studies and Efficacy
Hypertension Management:
Clinical trials have demonstrated that etamicastat is effective in reducing blood pressure in patients with mild to moderate hypertension. In a randomized, double-blind study involving male patients aged 18 to 65 years, doses of etamicastat (50 mg, 100 mg, and 200 mg) resulted in significant reductions in systolic and diastolic blood pressure compared to placebo over a treatment period of 10 days .
Dose (mg) | Mean Decrease in Nighttime SBP (mm Hg) | Statistical Significance |
---|---|---|
50 | -11.66 | P < 0.05 |
100 | -14.92 | P < 0.01 |
200 | -13.62 | P < 0.01 |
Animal Studies:
In spontaneously hypertensive rats (SHRs), etamicastat administration resulted in dose-dependent reductions in both systolic and diastolic blood pressure without significant reflex tachycardia . The compound also increased urinary dopamine excretion while decreasing urinary norepinephrine levels, further supporting its role in modulating sympathetic activity .
Safety and Tolerability
Etamicastat has been reported to be well tolerated across various studies. Adverse events were generally mild to moderate and resolved without long-term consequences . The pharmacokinetic variability observed among individuals is primarily attributed to differences in NAT2 phenotyping .
Propiedades
IUPAC Name |
4-(2-aminoethyl)-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3OS.ClH/c15-9-3-8-4-11(7-20-13(8)12(16)5-9)19-10(1-2-17)6-18-14(19)21;/h3,5-6,11H,1-2,4,7,17H2,(H,18,21);1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRDOSZCFINPAD-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677773-32-9 | |
Record name | (R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.